molecular formula C6H12ClNO2 B6276355 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride CAS No. 2763749-21-7

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Cat. No. B6276355
CAS RN: 2763749-21-7
M. Wt: 165.6
InChI Key:
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Description

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (1-DBH) is an organic compound that is widely used in various scientific fields. It is a bicyclic amine which can be synthesized by the reaction of 2-amino-5-bromopentane and formaldehyde in the presence of hydrochloric acid. This compound is found to have numerous applications in research and laboratory experiments. It has been used in the synthesis of various other compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In

Scientific Research Applications

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has been used in various scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. It has been used in the synthesis of various organic compounds, such as 1,2,3-triazoles, 2-aminopyridines, and 2-aminopyrimidines. In addition, it has been used in the synthesis of various biologically active compounds, such as antifungal agents, anti-inflammatory agents, and antiviral agents. Moreover, 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has been used in the study of biochemical and physiological effects, such as its effects on the central nervous system, and its effects on the cardiovascular system. Lastly, it has been used in the development of new drugs, such as anticonvulsants and antihypertensives.

Mechanism of Action

The exact mechanism of action of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is not yet fully understood. However, it is believed to act as an agonist at certain serotonin and dopamine receptors, which can lead to various biochemical and physiological effects. It is also believed to interact with the GABA receptor, which can lead to an increase in GABA levels in the brain. Furthermore, it is believed to interact with the NMDA receptor, which can lead to an increase in glutamate levels in the brain. These effects can lead to various physiological and psychological effects, such as an increase in alertness, an increase in focus, and a decrease in anxiety.
Biochemical and Physiological Effects
1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has been found to have various biochemical and physiological effects. It has been found to have an effect on the central nervous system, which can lead to an increase in alertness, an increase in focus, and a decrease in anxiety. It has also been found to have an effect on the cardiovascular system, which can lead to an increase in blood pressure and an increase in heart rate. Furthermore, it has been found to have an effect on the endocrine system, which can lead to an increase in hormone levels. Lastly, it has been found to have an effect on the immune system, which can lead to an increase in immune cell activity.

Advantages and Limitations for Lab Experiments

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Furthermore, it is non-toxic and has a low potential for abuse. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has many potential future directions that could be explored. One potential direction is the development of new drugs based on 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride. Another potential direction is the use of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride in the synthesis of other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride. Furthermore, research could be conducted on the potential interactions of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride with other compounds. Lastly, research could be conducted on the potential applications of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride in the medical field.

Synthesis Methods

The synthesis of 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a straightforward process that involves the reaction of 2-amino-5-bromopentane and formaldehyde in the presence of hydrochloric acid. The reaction is typically conducted at room temperature and yields a white crystalline solid. The reaction can be represented as follows:
2-Amino-5-bromopentane + Formaldehyde + HCl → 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride' involves the reaction of 2,5-dioxabicyclo[2.2.1]heptane with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,5-dioxabicyclo[2.2.1]heptane", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dioxabicyclo[2.2.1]heptane is reacted with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, 1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride." ] }

CAS RN

2763749-21-7

Product Name

1-{2,5-dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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